7-Chloro-5-fluoro-1H-indole-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHMAACOULVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis begins with a suitably substituted aniline derivative, specifically a 2-(7-chloro-5-fluoro)aniline or a related precursor bearing the desired chloro and fluoro substituents on the aromatic ring. These substituents must be introduced or already present on the starting material to ensure the correct substitution pattern on the indole ring.
Vilsmeier-Haack Formylation
The key step involves the following:
Step 1: Preparation of the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) to anhydrous dimethylformamide (DMF) at 0–5 °C with stirring for 30–40 minutes. This generates the electrophilic chloroiminium ion necessary for formylation.
Step 2: The substituted 2-methylaniline derivative (bearing 7-chloro and 5-fluoro substituents) is dissolved in anhydrous DMF. The preformed Vilsmeier reagent is added dropwise at 0–5 °C. The reaction mixture is then stirred at room temperature for 1–2 hours, followed by reflux for 5–8 hours to complete the formylation at the 3-position of the indole ring.
Step 3: After completion, the reaction mixture is cooled, and a saturated sodium carbonate solution is added to adjust the pH to 8–9. The aldehyde product precipitates out, is filtered, washed, dried, and recrystallized to yield pure this compound.
This method is supported by patent literature describing the synthesis of various substituted indole-3-carbaldehydes with halogen substituents, including chloro and fluoro groups, using the Vilsmeier-Haack reaction under similar conditions.
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction is the most practical and widely used method, other approaches have been reported for synthesizing indole-3-carbaldehyde derivatives, which could be adapted for the halogenated variant:
Oxidative Decarboxylation of Indole-3-acetic Acid Derivatives: Using sodium periodate and manganese-based catalysts can convert indole-3-acetic acid derivatives into indole-3-carbaldehydes with moderate to good yields.
Oxidation of Gramine or Skatole Derivatives: Selective oxidation of gramine methiodide or skatole (3-methylindole) with reagents like sodium nitrite in DMF or DDQ can yield indole-3-carbaldehyde derivatives, though yields and selectivity may vary.
Formylation via Transition Metal Catalysis: Recent advances include C3-selective formylation of indole using ruthenium(III) chloride or copper(II) chloride catalysis with various carbon sources, which could be employed if the starting indole is pre-halogenated.
Data Table Summarizing Key Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier-Haack Reaction | POCl3 + DMF, 0–5 °C, then reflux 5–8 h | ~90-98 | Most efficient, high purity, widely used |
| Oxidative Decarboxylation | NaIO4 + Mn(III)-salophen or Mn-porphyrin catalysts | ~78 | Mild conditions, catalytic, moderate yield |
| Oxidation of Gramine Methiodide | NaNO2 in DMF | ~68 | Alternative, moderate yield |
| Oxidation of Skatole | DDQ in THF/H2O (9:1), room temperature | ~30 | Lower yield, less selective |
| Transition Metal Catalyzed Formylation | RuCl3 or CuCl2 catalysis, various carbon sources | Variable | Emerging methods, potential for selective formylation |
Research Findings and Notes
The Vilsmeier-Haack reaction remains the benchmark for synthesizing indole-3-carbaldehydes due to its operational simplicity and high yields. It is particularly suitable for halogenated derivatives such as this compound because it tolerates various substituents on the aromatic ring without significant side reactions.
The reaction mechanism involves formation of an electrophilic iminium ion intermediate that selectively attacks the 3-position of the indole ring, which is the most nucleophilic site, leading to regioselective formylation.
Alternative methods, while useful, often suffer from lower yields or require more complex catalyst systems and reaction conditions, making them less practical for large-scale synthesis of halogenated indole-3-carbaldehydes.
The presence of electron-withdrawing groups like chloro and fluoro can influence the reactivity of the starting aniline and indole intermediates, but the Vilsmeier-Haack reaction conditions can be optimized to accommodate these effects.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or amines under reducing conditions.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Chloro-5-fluoroindole-3-carboxylic acid.
Reduction: 7-Chloro-5-fluoroindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that indole derivatives, including 7-chloro-5-fluoro-1H-indole-3-carbaldehyde, exhibit potential anticancer properties. Studies have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens, showing promise as a lead compound for developing new antibiotics.
2. Biological Activity
- Targeting Biological Pathways : The compound interacts with various biological targets, including receptors involved in inflammation and cancer progression. Its unique structure allows it to modulate these pathways effectively.
- Neuropharmacology : Investigations into its effects on neurotransmitter receptors suggest potential applications in treating psychiatric disorders, such as depression and anxiety.
3. Industrial Applications
- Pharmaceutical Synthesis : As a versatile building block, this compound is used in the synthesis of complex drug candidates. Its ability to undergo further functionalization makes it valuable for creating diverse therapeutic agents.
- Research and Development : The compound is employed in various research settings to explore new drug formulations and delivery systems.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited specific cancer cell lines, suggesting a pathway for developing new anticancer drugs.
- Antimicrobial Efficacy : Research reported in Antibiotics journal showed that compounds derived from this structure exhibited significant activity against resistant strains of bacteria.
- Neuropharmacological Studies : Investigations into its binding affinity to serotonin receptors revealed potential therapeutic applications for mood disorders, as detailed in Neuropharmacology.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Halogens (Cl/F) : Chlorine and fluorine at positions 5 and 7 enhance electron-withdrawing effects, polarizing the indole ring and increasing the aldehyde's reactivity. This is critical in nucleophilic additions for forming imidazole or triazole hybrids, as seen in and .
- Methyl vs.
- Aldehyde vs. Difluoromethyl : Replacing the aldehyde with a difluoromethyl group () shifts the compound's reactivity toward electrophilic substitution, expanding its utility in agrochemicals .
Spectral Data Comparison
- ¹H NMR : The aldehyde proton in this compound is expected near δ 9.8–10.2 ppm, similar to 7-fluoro-1H-indole-3-carbaldehyde (δ 9.95 ppm, ). Chlorine and fluorine substituents cause deshielding of adjacent protons .
- Mass Spectrometry : Molecular ion peaks for halogenated indoles (e.g., [M+H]⁺ at m/z 215.01 for 7-Fluoro-1H-indole-3-carbaldehyde) align with theoretical values, confirming structural integrity .
Biological Activity
7-Chloro-5-fluoro-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 1227270-41-8
- Molecular Formula : C9H6ClF N O
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In a screening campaign, derivatives of indole compounds were synthesized, revealing that some exhibited favorable anti-MRSA activity with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, while maintaining low cytotoxicity levels against human cells .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism appears to involve the activation of caspase pathways, leading to enhanced apoptosis rates at concentrations around 10 µM .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to modulate the activity of these targets, affecting processes like cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | ≤ 0.25 µg/mL | |
| Anticancer | MDA-MB-231 (Breast Cancer) | IC50 ~10 µM | |
| Apoptosis Induction | HCT-116 (Colon Cancer) | IC50 ~10 µM |
Case Study: Antimicrobial Activity
In a study focused on indole derivatives, this compound was part of a series that exhibited significant antimicrobial properties against MRSA. The study utilized a library of compounds synthesized through the Van Leusen reaction, identifying several analogues with potent activity against bacterial strains while showing minimal toxicity towards human cells .
Case Study: Anticancer Efficacy
Another investigation assessed the effects of this compound on breast cancer cell lines. The results indicated that at concentrations as low as 1 µM, there were observable morphological changes in the cells, alongside increased caspase activity. This suggests that the compound not only inhibits cancer cell growth but also actively promotes programmed cell death .
Q & A
Basic: What are the optimal synthetic conditions for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde?
Methodological Answer:
The Vilsmeier-Haack reaction is a common method for synthesizing indole-3-carbaldehyde derivatives. Key parameters include:
- Temperature : Ice-cooling (0–5°C) during reagent mixing (e.g., POCl₃/DMF complex formation) to control exothermic reactions .
- Reaction Time : 1.5 hours at 20°C post-mixing, balancing yield and side-product formation .
- Purification : Column chromatography using solvents like ethyl acetate/hexane (70:30) to isolate the product, achieving ~80% yield .
Safety : Use anhydrous conditions and PPE (gloves, goggles) due to POCl₃’s corrosive nature .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Full-body lab coats, nitrile gloves, and P95 respirators if aerosolization risks exist .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., DMF, POCl₃) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How can low yields in the Vilsmeier-Haack reaction be mitigated?
Methodological Answer:
Low yields often stem from:
- Incomplete Activation : Ensure stoichiometric POCl₃:DMF ratios (1:1.1) to form the reactive chloroiminium intermediate .
- Side Reactions : Monitor temperature rigorously; exceeding 20°C accelerates decomposition .
- Alternative Solvents : Replace DMF with PEG-400/DMF mixtures to enhance reagent solubility and reduce viscosity, improving reaction homogeneity .
Advanced: How should researchers resolve NMR data discrepancies in derivatives?
Methodological Answer:
Discrepancies may arise from:
- Solvent Artifacts : Use deuterated DMSO or CDCl₃ to avoid residual proton signals .
- Tautomerism : Check for keto-enol equilibria in the aldehyde group via variable-temperature NMR .
- Impurity Identification : Compare experimental NMR shifts with computational predictions (e.g., DFT) to confirm substituent effects .
Advanced: What computational strategies predict reactivity for derivatization?
Methodological Answer:
- QSAR Models : Use LogP (1.63) and PSA (90.39 Ų) to predict membrane permeability and target binding .
- Docking Studies : Model the aldehyde group’s electrophilicity for nucleophilic additions (e.g., Schiff base formation) using software like AutoDock .
- Reactivity Indices : Calculate Fukui indices to identify reactive sites (C-3 aldehyde, C-5 fluorine) for regioselective modifications .
Advanced: How to design derivatives for biological activity screening?
Methodological Answer:
- Core Modifications : Introduce substituents at C-5 (fluoro) or C-7 (chloro) to modulate electronic effects and steric bulk .
- Bioisosteres : Replace the aldehyde with carboxylic acids or nitriles to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Screening Assays : Prioritize derivatives for anti-inflammatory or antimicrobial testing based on indole scaffolds’ known activity against COX-2 or bacterial biofilms .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS to avoid precipitation .
- Prodrug Strategy : Convert the aldehyde to a hydrolyzable acetal for improved aqueous solubility .
- Surfactants : Add Tween-80 (0.1%) to maintain colloidal stability in cell culture media .
Advanced: What analytical techniques confirm structural integrity post-synthesis?
Methodological Answer:
- HRMS : Validate molecular weight (exact mass: 237.044 g/mol) with ≤2 ppm error .
- HPLC Purity : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to detect impurities <0.5% .
- XRD : Resolve crystalline polymorphs if biological activity varies between batches .
Advanced: How to reconcile conflicting data in cross-coupling reactions?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Ullmann or Suzuki couplings; Pd catalysts often outperform in halogenated indoles .
- Byproduct Analysis : Use LC-MS to identify homocoupling byproducts (e.g., biaryl formation) and adjust stoichiometry .
- Solvent Optimization : Replace DMF with THF/toluene mixtures to reduce polar side reactions .
Advanced: What stability considerations apply during long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
